molecular formula C16H16N4OS B14940270 2-(cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14940270
M. Wt: 312.4 g/mol
InChI Key: OOVIKDNRUCSYLJ-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of 2-amino-3-cyclopentylaminopyridine with 3-thiophenecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thienyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

2-(Cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple molecular targets makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

2-(cyclopentylamino)-5-thiophen-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H16N4OS/c21-15-13-12(10-6-8-22-9-10)5-7-17-14(13)19-16(20-15)18-11-3-1-2-4-11/h5-9,11H,1-4H2,(H2,17,18,19,20,21)

InChI Key

OOVIKDNRUCSYLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CSC=C4

Origin of Product

United States

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